molecular formula C16H14O2 B14298214 9-Prop-1-ynylfluoren-9-ol;hydrate CAS No. 114658-36-5

9-Prop-1-ynylfluoren-9-ol;hydrate

Cat. No.: B14298214
CAS No.: 114658-36-5
M. Wt: 238.28 g/mol
InChI Key: QEFMMHKCPVXIKQ-UHFFFAOYSA-N
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Description

9-Prop-1-ynylfluoren-9-ol;hydrate is a chemical compound with the molecular formula C16H12O. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the 9th position and a prop-1-ynyl group. The compound is often found in its hydrated form, which means it includes water molecules in its crystal structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Prop-1-ynylfluoren-9-ol typically involves the reduction of 9-fluorenone using a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under controlled temperature conditions to ensure the selective reduction of the ketone group to a hydroxyl group .

Industrial Production Methods

Industrial production of 9-Prop-1-ynylfluoren-9-ol may involve a multi-step synthesis starting from fluorene. The process includes the alkylation of fluorene to introduce the prop-1-ynyl group, followed by oxidation to form 9-fluorenone, and subsequent reduction to yield the final product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

9-Prop-1-ynylfluoren-9-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced further to form various derivatives.

    Substitution: The prop-1-ynyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorene derivatives, such as 9-fluorenone from oxidation and substituted fluorenes from nucleophilic substitution reactions .

Scientific Research Applications

9-Prop-1-ynylfluoren-9-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Prop-1-ynylfluoren-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the prop-1-ynyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Prop-1-ynylfluoren-9-ol is unique due to the presence of both a hydroxyl group and a prop-1-ynyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

114658-36-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

9-prop-1-ynylfluoren-9-ol;hydrate

InChI

InChI=1S/C16H12O.H2O/c1-2-11-16(17)14-9-5-3-7-12(14)13-8-4-6-10-15(13)16;/h3-10,17H,1H3;1H2

InChI Key

QEFMMHKCPVXIKQ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O.O

Origin of Product

United States

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